N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(pyridine-4-carbonylamino)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-12(10-4-2-1-3-5-10)16-14(21)18-17-13(20)11-6-8-15-9-7-11/h1-9H,(H,17,20)(H2,16,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFCLBUPXVZSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade solvents and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.
Scientific Research Applications
N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N-[Amino(4-methylphenyl)oxido-λ6-sulfanylidene]pyridine-4-carboxamide (Compound 15)
N-[2-(Aryl/Substituted Aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides (5a-p)
- Structure: Pyridine-4-carboxamide linked to a 4-thiazolidinone ring (a sulfur- and nitrogen-containing heterocycle) .
- Biological Activity :
- 3D-QSAR Insights: Electron-withdrawing groups (e.g., -NO₂) on the aryl ring enhance anti-inflammatory activity by modulating electronic and steric interactions .
JNJ-47965567
- Structure : 3-Pyridinecarboxamide with a phenylthio (-SPh) group and tetrahydro-pyran substitution .
- Properties : The sulfur atom in the phenylthio group may improve membrane permeability compared to oxygen analogues.
Derivatives with Bulky Substituents
N-(Adamantan-1-yl)pyridine-4-carboxamide
- Structure : Pyridine-4-carboxamide with a rigid adamantyl group .
- Applications : Forms coordination complexes with Mn(II), exhibiting a distorted octahedral geometry. Hydrogen bonding (N–H⋯O) stabilizes 1D crystalline chains .
- Synthesis: Reacts with MnCl₂·6H₂O in methanol/HCl to yield phase-transition materials for dielectric applications .
Substituted Phenyl Derivatives
N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide
N-[4-(Benzylsulfamoyl)phenyl]pyridine-4-carboxamide
- Structure : Contains a benzylsulfamoyl group (-SO₂NHBn) on the phenyl ring .
- LogP : 4.67, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .
Comparative Data Table
Key Findings
- Sulfur Modifications: Thiazolidinone and phenylthio groups enhance biological activity (e.g., anti-inflammatory) and pharmacokinetic properties .
- Bulky Substituents : Adamantyl groups improve structural rigidity, enabling applications in materials science .
- Electronic Effects: Electron-withdrawing substituents (e.g., -NO₂) optimize bioactivity by modulating charge distribution .
Biological Activity
N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide (CAS No. 21531-83-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 300.34 g/mol. The compound features a pyridine ring, a carboxamide group, and a phenylformamido moiety, which contribute to its biological properties.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, similar to other heterocyclic compounds known for their enzyme-inhibiting properties .
- Antimicrobial Activity : Preliminary screening has shown that related compounds possess antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), making them potential candidates for tuberculosis treatment .
- Cancer Therapeutics : The compound has been investigated for its potential in targeting BCDIN3D, an RNA methyltransferase implicated in cancer progression. Inhibition of this enzyme could lead to decreased tumorigenic activity in cancer cells .
Antimicrobial Activity
A study conducted on related compounds demonstrated significant antimicrobial activity against Mtb H37Rv. The minimum inhibitory concentration (MIC) values were determined using the Resazurin microtiter assay. The results are summarized in the following table:
| Compound | MIC (μM) | Comparison with Control |
|---|---|---|
| This compound | TBD | TBD |
| Isoniazid (INH) | 0.2 | Standard Control |
| Ethambutol (EMB) | 0.5 | Standard Control |
Note: TBD indicates that specific MIC data for the compound is not yet available but is under investigation.
Case Studies and Research Findings
- In Vitro Studies : A recent study evaluated the cytotoxicity and antimicrobial efficacy of several derivatives related to this compound. These derivatives were found to be non-cytotoxic while exhibiting potent activity against Mtb, suggesting a favorable therapeutic index .
- Mechanistic Insights : Further investigations into the electrochemical behavior of these compounds have provided insights into their reduction mechanisms, which are crucial for understanding their activation pathways within biological systems .
- Potential as Anticancer Agents : Research focusing on BCDIN3D inhibitors has shown promising results in reducing tumor cell proliferation, indicating that this compound could serve as a lead compound for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide, and how can researchers ensure intermediate stability?
- Methodology : The synthesis typically involves sequential coupling of pyridine-4-carboxamide with thiourea intermediates and phenylformamido groups. Key steps include:
- Protection of the pyridine nitrogen to avoid unwanted side reactions during coupling (e.g., using tert-butoxycarbonyl (Boc) groups) .
- Thioamide formation via reaction with carbon disulfide or thiophosgene under controlled pH (6–7) to prevent hydrolysis .
- Final coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the phenylformamido moiety. Intermediate stability can be ensured by monitoring reaction progress via HPLC (≥98% purity thresholds) and storing intermediates at –20°C under inert atmospheres .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and phenyl groups) and thioamide NH signals (δ 10–12 ppm, broad). Confirm carboxamide carbonyls at ~168–170 ppm in 13C NMR .
- IR Spectroscopy : Detect thioamide C=S stretches (~1200–1250 cm⁻¹) and carboxamide C=O (~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks with <2 ppm mass error .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for introducing the methanethioylamino group in this compound?
- Methodology :
- Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and activation energies for thiourea intermediate formation .
- Solvent effects are modeled using COSMO-RS to select solvents (e.g., DMF or acetonitrile) that stabilize charged intermediates.
- Reaction path sampling identifies side reactions (e.g., oxidation of thioamide to sulfoxide) and guides experimental condition adjustments (e.g., inert gas purging) .
Q. What strategies resolve discrepancies in biological activity data for this compound across different assay systems?
- Methodology :
- Dose-response curve normalization : Account for variations in cell membrane permeability by standardizing assays to µM concentrations and using internal controls (e.g., ATP quantification) .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxamide) that may interfere with activity .
- Target engagement assays : Use SPR or ITC to measure direct binding affinities, eliminating false positives from off-target interactions .
Q. How can researchers mitigate oxidative degradation of the methanethioylamino moiety during long-term stability studies?
- Methodology :
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via UPLC.
- Antioxidant additives : Include 0.1% BHT or ascorbic acid in formulations to inhibit radical-mediated oxidation .
- Packaging : Use amber glass vials with nitrogen headspace to limit light and oxygen exposure .
Experimental Design & Data Analysis
Q. What factorial design parameters are essential for optimizing the yield of this compound in scaled-up syntheses?
- Methodology :
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol% EDC).
- Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C in DMF with 7.5 mol% EDC), improving yields from 65% to 88% .
- Scale-up risks : Address exothermicity by gradual reagent addition and inline FTIR monitoring .
Q. How should researchers interpret conflicting cytotoxicity results between 2D cell monolayers and 3D tumor spheroids for this compound?
- Methodology :
- Penetration analysis : Use fluorescently tagged analogs to quantify compound diffusion in 3D spheroids via confocal microscopy .
- Hypoxia effects : Compare activity under normoxic (21% O₂) vs. hypoxic (1% O₂) conditions, as thioamides may exhibit oxygen-dependent redox cycling .
- EC50 adjustment : Normalize 3D data to spheroid volume and viability markers (e.g., Alamar Blue) .
Safety & Handling
Q. What are the critical toxicity profiles to assess before in vivo studies with this compound?
- Methodology :
- Acute toxicity : Conduct OECD 423 tests in rodents, focusing on respiratory distress (linked to thioamide inhalation hazards) .
- Genotoxicity : Ames test (+/- S9 metabolic activation) to detect mutagenic potential from aromatic amine metabolites .
- Dermal absorption : Franz cell assays quantify skin permeability, guiding PPE requirements (e.g., nitrile gloves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
